3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole

Chemoselective cross-coupling Sequential functionalization Building block differentiation

3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole (CAS 1565404-26-3; molecular formula C8H4Br2N2O, MW 303.94) is a heterocyclic compound belonging to the 1,2,4-oxadiazole family, featuring a unique asymmetric dual bromination pattern—a bromine atom directly attached at the 3-position of the oxadiazole ring and a para-bromophenyl substituent at the 5-position. The 1,2,4-oxadiazole scaffold is well-established as a hydrolytically stable bioisostere of ester and amide functionalities, offering enhanced metabolic stability in drug design contexts.

Molecular Formula C8H4Br2N2O
Molecular Weight 303.941
CAS No. 1565404-26-3
Cat. No. B2812577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole
CAS1565404-26-3
Molecular FormulaC8H4Br2N2O
Molecular Weight303.941
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)Br)Br
InChIInChI=1S/C8H4Br2N2O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H
InChIKeyXGRZLXWSNNOXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole (CAS 1565404-26-3): A Dual-Brominated Heterocyclic Building Block for Medicinal Chemistry and Materials Science Procurement


3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole (CAS 1565404-26-3; molecular formula C8H4Br2N2O, MW 303.94) is a heterocyclic compound belonging to the 1,2,4-oxadiazole family, featuring a unique asymmetric dual bromination pattern—a bromine atom directly attached at the 3-position of the oxadiazole ring and a para-bromophenyl substituent at the 5-position . The 1,2,4-oxadiazole scaffold is well-established as a hydrolytically stable bioisostere of ester and amide functionalities, offering enhanced metabolic stability in drug design contexts [1]. The compound's two chemically distinct C–Br bonds (aryl-Br on the phenyl ring and heteroaryl-Br on the oxadiazole) create a differentiated reactivity profile that enables sequential, chemoselective cross-coupling functionalization, distinguishing it from symmetric or mono-brominated analogs [2].

Why 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs in Structure-Dependent Applications


Generic substitution within the 3,5-diaryl-1,2,4-oxadiazole class is precluded by the compound's asymmetric dual bromination topology. The presence of a heteroaryl bromide at C3 of the oxadiazole ring, combined with an aryl bromide at the para-position of the C5-phenyl ring, establishes two orthogonal reactive sites with differing electronic environments and cross-coupling reactivity [1]. Mono-brominated analogs such as 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5) offer only a single functionalization handle, while symmetric dibrominated compounds like 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole (BOB) present two electronically equivalent aryl bromides that cannot be chemoselectively addressed [1]. Furthermore, the regioisomeric 3-bromo-5-(3-bromophenyl)-1,2,4-oxadiazole (CAS 1565397-81-0) places the aryl bromide at the meta position, altering both the molecular geometry and the electronic conjugation pathway relative to the oxadiazole core . The 1,2,4-oxadiazole regioisomer itself confers distinct electronic properties compared to 1,3,4-oxadiazole analogs, including a lower LUMO energy that enhances electron-accepting capability relevant to optoelectronic applications [2].

Quantitative Differentiation Evidence for 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole: Head-to-Head and Class-Level Comparisons


Asymmetric Dual Bromination Enables Chemoselective Sequential Cross-Coupling vs. Symmetric 3,5-Bis(4-bromophenyl)-1,2,4-oxadiazole (BOB)

3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole possesses two chemically distinct C–Br bonds: a heteroaryl bromide at the oxadiazole C3 position and an aryl bromide at the para-position of the C5 phenyl ring [1]. This electronic differentiation permits chemoselective sequential cross-coupling (e.g., Suzuki-Miyaura), where the heteroaryl C3–Br bond undergoes oxidative addition with palladium catalysts preferentially over the aryl C–Br bond under controlled conditions [2]. In contrast, symmetric 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole (BOB, CAS 91960-89-3) presents two electronically equivalent aryl bromides, making site-selective mono-functionalization challenging and statistically governed [1]. Mono-brominated analogs such as 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 65004-19-5) and 5-(4-bromophenyl)-1,2,4-oxadiazole (CAS 89892-25-1) offer only a single reactive handle, precluding sequential diversification entirely .

Chemoselective cross-coupling Sequential functionalization Building block differentiation

1,2,4-Oxadiazole Core Confers Hydrolytic Stability Advantage Over Corresponding Amide and Ester Bioisosteres

The 1,2,4-oxadiazole ring is widely recognized as a hydrolytically stable bioisostere of ester and amide functional groups, resisting enzymatic and chemical hydrolysis that typically degrades ester- and amide-containing compounds under physiological or formulation conditions [1]. In a comparative study of 1H-indazole-bearing MAO B inhibitors, the 1,2,4-oxadiazole-containing analog (compound 20) demonstrated superior hydrolytic stability at both acidic and neutral pH relative to its amide counterpart, as assessed by RP-HPLC degradation monitoring, while also achieving superior potency (IC50 = 52 nM, selectivity index > 192 vs. MAO A) [2]. While this specific comparative stability data was generated on a structurally distinct 1,2,4-oxadiazole derivative, the hydrolytic stability of the oxadiazole ring itself is an intrinsic property of the heterocyclic core and is therefore transferable to 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole [1].

Hydrolytic stability Metabolic stability Amide bioisostere

Electron-Accepting 1,2,4-Oxadiazole Core with Bromine Substitution Offers Differentiated LUMO Energy and Band Gap vs. 1,3,4-Oxadiazole and Non-Brominated Analogs

The 1,2,4-oxadiazole ring functions as an electron-transporting and hole-blocking moiety in optoelectronic materials, with the bromine substituents further modulating the frontier molecular orbital energies [1]. In a direct comparative study of 1,2,4-oxadiazole-based polymers, PFBOB (derived from 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole, BOB) exhibited a band gap of 3.10 eV and a photoluminescence quantum efficiency (Φf) of 1.00 in chloroform against a 9,10-diphenylanthracene standard (Φf = 0.90) [1]. In contrast, the thiophene analog PFTOT displayed a narrower band gap of 2.72 eV and a lower Φf of 0.44, demonstrating the critical role of aryl bromide substitution in tuning electronic properties [1]. Furthermore, 1,2,4-oxadiazoles generally exhibit lower LUMO energy levels compared to their 1,3,4-oxadiazole isomers, enhancing their electron-accepting capability; computational studies on related bipolar 1,2,4-oxadiazole systems report LUMO energies in the range of −2.2 to −2.4 eV [2]. The dual bromination of 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole is expected to further lower the LUMO energy via the electron-withdrawing inductive effect of bromine, relative to non-halogenated 3,5-diphenyl-1,2,4-oxadiazole [2].

Electron acceptor Band gap engineering OLED materials

Halogen Bonding Capability of Dual Bromine Atoms Expands Supramolecular Design Space Beyond Mono-Brominated and Non-Halogenated 1,2,4-Oxadiazoles

The two bromine atoms in 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole serve as potential halogen bond donors, a capability that is structurally established for halogenated 1,2,4-oxadiazole derivatives in crystal engineering contexts [1]. A systematic crystallographic study of four 1,2,4-oxadiazole derivatives demonstrated that halogen bonding (C–Br⋯N, C–Br⋯O, and C–I⋯N interactions) plays a significant role in directing supramolecular assembly, with Hirshfeld surface analysis quantifying the contribution of halogen⋯heteroatom contacts to the overall intermolecular interaction profile [1]. In the specific case of the iodo-substituted analog OX-1 (containing a 4-iodophenyl group), halogen bonding was explicitly identified and geometrically characterized [1]. For 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole, the presence of two bromine atoms doubles the potential halogen bond donor sites relative to mono-brominated analogs such as 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole, while offering differentiated donor strengths (heteroaryl C3–Br vs. aryl C4′–Br) for hierarchical supramolecular synthon design . Non-halogenated 3,5-diaryl-1,2,4-oxadiazoles lack halogen bonding capacity entirely, restricting their crystal engineering utility [1].

Halogen bonding Crystal engineering Supramolecular chemistry

1,2,4-Oxadiazole as a Bioisostere of Amide Enhances Metabolic Stability in Drug Design vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring is established as a superior bioisostere of amide bonds, specifically resisting hydrolysis due to the absence of a labile carbonyl group, while the 1,3,4-oxadiazole isomer exhibits different electronic properties and is not directly interchangeable in amide replacement strategies [1]. In a comprehensive review of 1,2,4-oxadiazole bioisosterism, Camci and Karali (2023) document multiple cases where 1,2,4-oxadiazole replacement of amide bonds resulted in retained or improved target binding affinity combined with enhanced hydrolytic and metabolic stability [1]. For example, bioisosteric replacement of the amide group in indazole-based MAO B inhibitors with a 1,2,4-oxadiazole ring yielded compound 20 with an IC50 of 52 nM against MAO B and >192-fold selectivity over MAO A, while also demonstrating superior hydrolytic stability at both acidic and neutral pH relative to the parent amide [2]. This stability advantage is a direct consequence of the 1,2,4-oxadiazole ring architecture and is not replicated by 1,3,4-oxadiazole isomers, which exhibit different hydrogen-bonding geometries and electronic distributions [1].

Metabolic stability Bioisosterism Drug design

Para-Bromophenyl Substitution Maintains Antibacterial SAR Relevance While 3-Bromo Provides a Divergent Synthetic Vector Not Available in Mono-Brominated 3,5-Diaryl-1,2,4-oxadiazoles

In a systematic antibacterial evaluation of twenty 3,5-diaryl-1,2,4-oxadiazole derivatives against five ATCC bacterial strains (E. coli, P. aeruginosa, E. faecalis, P. mirabilis, S. aureus), the nitrated derivatives exhibited the most potent activity, with an ortho-nitrated derivative achieving a minimum inhibitory concentration (MIC) of 60 μM against E. coli [1]. While the target compound 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole was not specifically tested in this study, the para-bromophenyl substitution pattern is directly represented in the tested compound library (e.g., 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole and its analogs) [1]. The presence of the additional 3-bromo substituent on the oxadiazole ring in the target compound provides a synthetic vector for further derivatization—such as introducing nitro groups or heterocyclic substituents via cross-coupling—that is absent in the mono-brominated 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole and 5-(4-bromophenyl)-1,2,4-oxadiazole [2]. This synthetic expandability is critical for SAR-driven optimization of antibacterial activity, where the most potent compounds in this scaffold class require specific aryl substitution patterns that can be accessed through Pd-catalyzed cross-coupling of the bromide handles [1].

Antibacterial SAR Diaryl oxadiazole MIC screening

Procurement-Relevant Application Scenarios for 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction via Sequential Chemoselective Cross-Coupling

Medicinal chemistry groups constructing 3,5-diaryl-1,2,4-oxadiazole libraries for anticancer (apoptosis inducer), anti-inflammatory, or kinase inhibitor screening can utilize the chemoselective reactivity of the two distinct C–Br bonds to generate diverse compound arrays from a single starting material [1]. The heteroaryl C3–Br bond undergoes preferential oxidative addition with Pd(0) catalysts, enabling first-stage Suzuki-Miyaura coupling with arylboronic acids to introduce a variable aryl/heteroaryl group at position 3, followed by a second coupling at the para-bromophenyl position 5 under modified conditions [2]. This sequential strategy eliminates the need to synthesize separate brominated intermediates for each desired substitution pattern, reducing procurement complexity from multiple building blocks to a single versatile precursor. The apoptosis-inducing activity of 3,5-diaryl-1,2,4-oxadiazoles, established through caspase-based high-throughput screening and validated in vivo in an MX-1 tumor model, underscores the therapeutic relevance of derivatives accessible from this scaffold [1].

Deep-Blue OLED Polymer Development Using Brominated 1,2,4-Oxadiazole Electron-Acceptor Monomers

Materials scientists developing deep-blue emitting polymers for organic light-emitting diode (OLED) applications can employ 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole as a donor-acceptor-donor monomer precursor, analogous to the demonstrated use of 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole (BOB) in Suzuki polycondensation with fluorene derivatives [1]. The resulting PFBOB-type polymer exhibited a band gap of 3.10 eV, deep-blue emission, and a remarkable photoluminescence quantum efficiency (Φf) of 1.00 in chloroform—quantitatively superior to the thiophene analog PFTOT (band gap 2.72 eV, Φf = 0.44) [1]. The target compound's asymmetric bromination pattern may enable the synthesis of unsymmetric monomers for fine-tuning emission properties, whereas symmetric BOB yields symmetric polymer repeat units. The electron-transporting and hole-blocking properties of the 1,2,4-oxadiazole core, combined with bromine-mediated LUMO stabilization, make this compound class valuable for optimizing charge balance in electroluminescent devices [1].

Crystal Engineering and Halogen-Bonded Co-Crystal Design Leveraging Dual Bromine Donor Sites

Supramolecular chemists and crystal engineers designing halogen-bonded co-crystals can exploit the two structurally and electronically distinct bromine atoms in 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole as orthogonal halogen bond donors [1]. Crystallographic evidence on related 1,2,4-oxadiazole derivatives confirms that halogen bonding (C–Br⋯N, C–Br⋯O) contributes significantly to supramolecular assembly, as quantified by Hirshfeld surface analysis [1]. The heteroaryl C3–Br and aryl C4′–Br present differentiated electrostatic potential surfaces, enabling hierarchical halogen bonding where the stronger donor (predicted to be the heteroaryl bromide due to the electron-withdrawing oxadiazole ring) engages the best acceptor first, followed by the aryl bromide. This hierarchical control is not achievable with mono-brominated 1,2,4-oxadiazole analogs or with symmetric dibrominated compounds like BOB, where both bromine atoms are electronically equivalent [1]. The 1,2,4-oxadiazole ring itself has recently been demonstrated to act as a halogen bond acceptor via the N4 atom, adding a further dimension to the supramolecular design space [2].

Antibacterial Lead Optimization via Cross-Coupling-Mediated Introduction of Nitro and Heteroaryl Pharmacophores

Researchers pursuing antibacterial 3,5-diaryl-1,2,4-oxadiazole leads can use 3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole as a key intermediate for accessing nitrated derivatives, which have demonstrated the most potent activity in this scaffold class (MIC = 60 μM against E. coli for an ortho-nitrated derivative) [1]. The dual bromination allows independent exploration of substituent effects at both the 3- and 5-positions: the 3-bromo handle can be converted to introduce electron-withdrawing groups (nitro, cyano) or heterocycles shown to enhance antibacterial potency, while the 5-(4-bromophenyl) moiety can be diversified to explore the steric and electronic requirements at the distal aryl ring [1]. The established one-pot synthetic methodology using gem-dibromomethylarenes provides efficient access to this compound class, supporting scalable procurement for hit-to-lead campaigns [2]. The reported resistance of S. aureus and P. aeruginosa to non-nitrated derivatives in this series underscores the necessity of having a versatile brominated intermediate that can be rapidly elaborated to introduce the nitro pharmacophore essential for activity [1].

Quote Request

Request a Quote for 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.